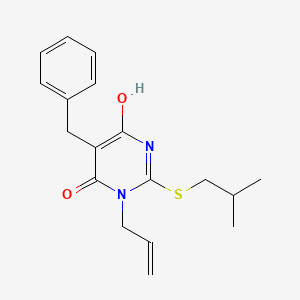![molecular formula C21H23F2N3O B6031788 7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs.5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of specific enzymes and receptors. The compound binds to the active site of these enzymes and receptors, thereby preventing their activity. This results in the inhibition of various signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is its low toxicity profile, which makes it suitable for in vitro and in vivo studies. The compound is also stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential applications in the treatment of various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of the compound can be further elucidated to identify potential targets for drug development. Lastly, the compound can be modified to improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
This compound is a novel chemical compound that has shown promising results in various studies. The compound has the potential to be used in the development of new drugs for the treatment of various diseases. The synthesis method has been optimized to achieve high yields and purity of the compound. The mechanism of action of the compound involves the inhibition of specific enzymes and receptors, which play a crucial role in the progression of diseases. The compound has various biochemical and physiological effects and has a low toxicity profile. There are several future directions for the research on this compound, including investigating its potential applications in the treatment of various diseases and optimizing its synthesis and bioavailability.
Synthesis Methods
The synthesis of 7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process. The first step is the synthesis of 2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-1-one, which is then reacted with 2,3-difluorobenzyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in the progression of these diseases.
properties
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O/c22-18-6-1-5-17(19(18)23)14-26-10-3-7-21(20(26)27)8-11-25(15-21)13-16-4-2-9-24-12-16/h1-2,4-6,9,12H,3,7-8,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHLOGFATTTYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CC=C3)C(=O)N(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6031709.png)
![methyl 3-butyryl-4-{[1-(hydroxymethyl)propyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6031735.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031738.png)
![2-[2-(cycloheptylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6031744.png)
![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)

![4-benzyl-1-{3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6031766.png)
![N-[3-fluoro-5-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6031774.png)

![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)
![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)